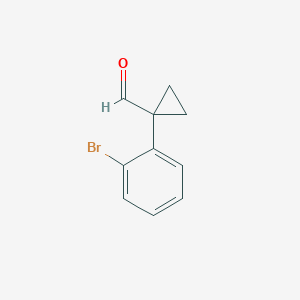
2-(Bromomethyl)-1-(prop-2-EN-1-yloxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-(prop-2-EN-1-yloxy)butane is an organic compound with a complex structure that includes a bromomethyl group and a prop-2-en-1-yloxy group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(prop-2-EN-1-yloxy)butane typically involves the reaction of 1-bromo-2-butene with an appropriate alcohol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-(prop-2-EN-1-yloxy)butane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The double bond in the prop-2-en-1-yloxy group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alcohols.
Electrophiles: Halogens, hydrogen halides, and other electrophilic species.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce halogenated compounds.
Scientific Research Applications
2-(Bromomethyl)-1-(prop-2-EN-1-yloxy)butane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-(prop-2-EN-1-yloxy)butane involves its reactivity with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The prop-2-en-1-yloxy group can participate in addition reactions, altering the compound’s structure and properties. These interactions can affect molecular pathways and processes, leading to diverse effects depending on the context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1-(prop-2-EN-1-yloxy)butane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-1-(prop-2-EN-1-yloxy)pentane: Similar structure but with a pentane backbone instead of a butane backbone.
2-(Bromomethyl)-1-(prop-2-EN-1-yloxy)hexane: Similar structure but with a hexane backbone instead of a butane backbone.
Uniqueness
2-(Bromomethyl)-1-(prop-2-EN-1-yloxy)butane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a bromomethyl group and a prop-2-en-1-yloxy group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-bromo-2-(prop-2-enoxymethyl)butane |
InChI |
InChI=1S/C8H15BrO/c1-3-5-10-7-8(4-2)6-9/h3,8H,1,4-7H2,2H3 |
InChI Key |
ADVPGYVRALJKPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


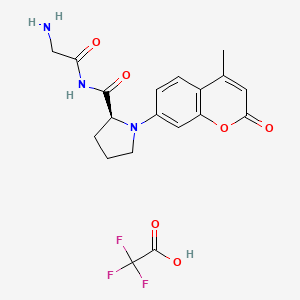

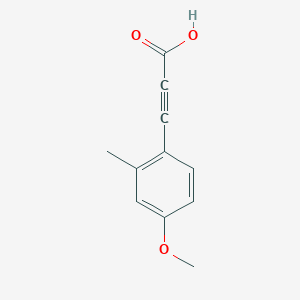
![4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol](/img/structure/B15255183.png)

![1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol](/img/structure/B15255196.png)
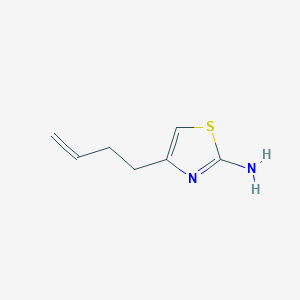
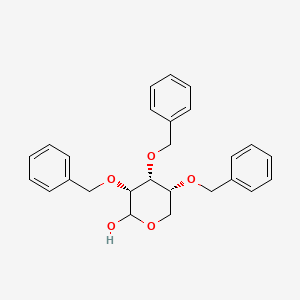
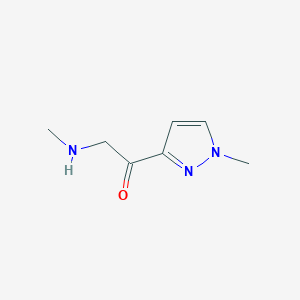
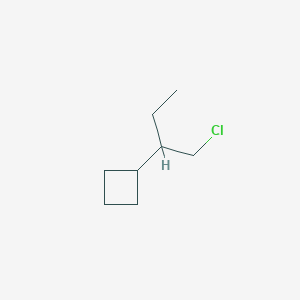
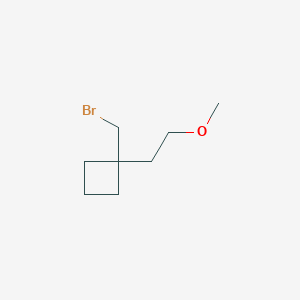

![1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B15255262.png)
